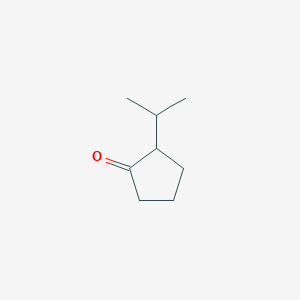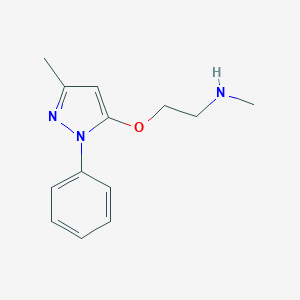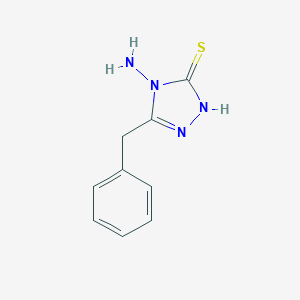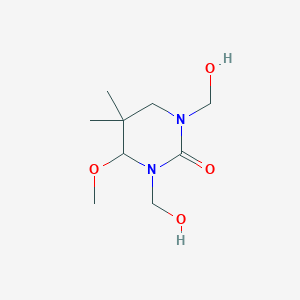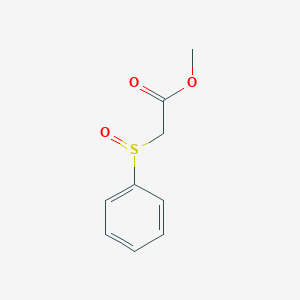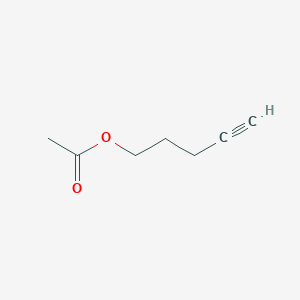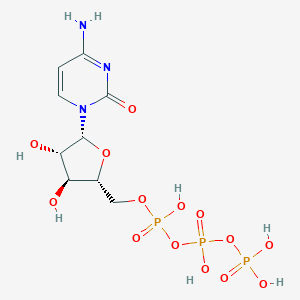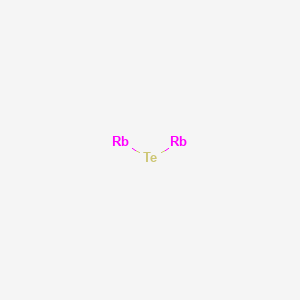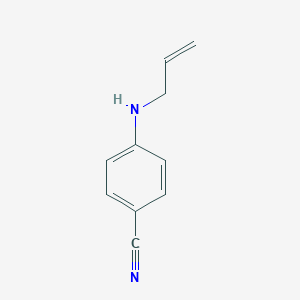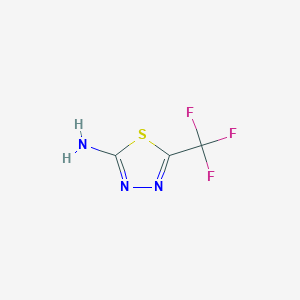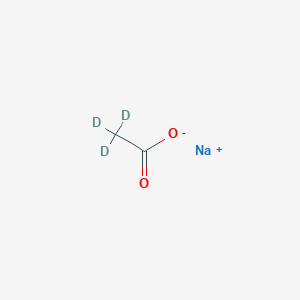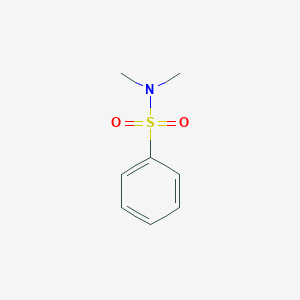
N,N-二甲基苯磺酰胺
描述
N,N-Dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO2S . It is also known by other names such as Benzenesulfonamide, N,N-dimethyl- and Benzenesulfonic dimethylamide .
Synthesis Analysis
The synthesis of N,N-Dimethylbenzenesulfonamide and its derivatives has been reported in the literature. For instance, a study described the synthesis of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety . The target compounds were obtained through a series of heterocyclization reactions utilizing a key intermediate hydrazide hydrazone derivative .
Molecular Structure Analysis
The molecular structure of N,N-Dimethylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group with two methyl groups . The InChI code for this compound is 1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 . The Canonical SMILES representation is CN(C)S(=O)(=O)C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
N,N-Dimethylbenzenesulfonamide has a molecular weight of 185.25 g/mol . It has a computed XLogP3 value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a topological polar surface area of 45.8 Ų .
科学研究应用
其他化合物的合成: 它被用作各种化合物的前体合成。Watanabe等人(1969年)表明,N,N-二甲基苯磺酰胺可以转化为邻锂磺酰胺,然后与其他化合物缩合形成醇,亚胺,酰胺和酸。醇可以进一步环化形成磺酮 (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969)。
抗菌和抗真菌应用: Aal等人(2007年)报道了使用4-(3-二甲氨基丙烯酰基)-N,N-二甲基苯磺酰胺制备的化合物的抗菌和抗真菌活性 (Aal, El-Maghraby, Hassan, & Bashandy, 2007)。
表征和计算研究: Murthy等人(2018年)对一种新化合物进行了全面研究,该化合物源自N,N-二甲基苯磺酰胺,重点关注其结构,电子性质和分子水平上的相互作用 (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018)。
气液色谱: Vandenheuvel和Gruber(1975年)探讨了N-二甲氨基甲烯衍生物在主要磺胺类化合物的气液色谱中的应用,展示了它们出色的色谱性能 (Vandenheuvel & Gruber, 1975)。
抗增殖剂: Bashandy等人(2014年)设计并合成了带有N,N-二甲基苯磺酰胺基团的新衍生物,评估它们对人类乳腺癌细胞系的抗增殖活性 (Bashandy, Alsaid, Arafa, & Ghorab, 2014)。
环境研究: Von Gunten等人(2010年)调查了臭氧化过程中N,N-二甲基磺酰胺生成N-亚硝基二甲胺(NDMA)的情况,突出了其环境影响 (Von Gunten, Salhi, Schmidt, & Arnold, 2010)。
电化学研究: Asirvatham和Hawley(1974年)研究了N,N-二甲基苯磺酰胺的氧化还原行为,提供了关于其电化学性质的见解 (Asirvatham & Hawley, 1974)。
癌症研究: Mun等人(2012年)发现,从N,N-二甲基苯磺酰胺衍生的化合物可以作为HIF-1通路抑制剂,显示在癌症动物模型中对抗肿瘤生长的潜力 (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012)。
碘芳烃的制备和反应性: Mailyan等人(2009年)使用N,N-二甲基苯磺酰胺制备了新的对磺酰衍生物,展示了它们作为碘氧化剂的潜力 (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009)。
抗菌和酶抑制研究: Aziz‐ur‐Rehman等人(2014年)合成了N,N-二甲基苯磺酰胺的衍生物,并评估了它们的生物潜力,包括抗菌和酶抑制活性 (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014)。
作用机制
Target of Action
N,N-Dimethylbenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is usually highly expressed in some types of cancer cells . It plays a crucial role in pH regulation, cell proliferation, and tumor progression .
Mode of Action
N,N-Dimethylbenzenesulfonamide interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the active site of CA IX . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of N,N-Dimethylbenzenesulfonamide to CA IX affects the enzyme’s activity, leading to changes in the biochemical pathways it regulates. Specifically, it inhibits the catalytic conversion of carbon dioxide to bicarbonate and protons, a reaction that is crucial for many biological processes, including pH regulation and cell proliferation .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The inhibition of CA IX by N,N-Dimethylbenzenesulfonamide can lead to a decrease in tumor cell proliferation and survival . This is due to the disruption of pH regulation and other processes dependent on the activity of CA IX .
Action Environment
The action of N,N-Dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the binding of the compound to CA IX . Additionally, the presence of other drugs or substances can potentially affect the compound’s bioavailability and efficacy .
属性
IUPAC Name |
N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSPJPNNLDIUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162631 | |
| Record name | Benzenesulfonamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14417-01-7 | |
| Record name | N,N-Dimethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6Y6KZ4UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of N,N-Dimethylbenzenesulfonamide?
A1: N,N-Dimethylbenzenesulfonamide serves as a versatile building block in organic synthesis. For example, it can be ortho-lithiated using n-butyllithium, generating a nucleophilic species. This ortho-lithiosulfonamide reacts with various electrophiles, including benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide, yielding a carbinol, an imine, an amide, and an acid, respectively []. This carbinol can further undergo thermal cyclization to produce a sultone [].
Q2: Can N,N-Dimethylbenzenesulfonamide act as an activating group in polymerization reactions?
A2: Yes, research indicates that the sulfonamide moiety in N,N-Dimethylbenzenesulfonamide can function as an activating group for nucleophilic aromatic substitution polymerization []. The electron-withdrawing nature of the sulfonamide group activates the aryl fluorides in 2,4-difluoro-N,N-dimethylbenzenesulfonamide, making them susceptible to substitution by phenoxide nucleophiles []. This property enables the synthesis of poly(aryl ether sulfonamide)s [].
Q3: Have any N,N-Dimethylbenzenesulfonamide derivatives shown promising antiproliferative activity?
A3: Yes, several pyridine, thiophene, thiazole, chromene, and benzochromene derivatives incorporating the N,N-Dimethylbenzenesulfonamide moiety have demonstrated potential as antiproliferative agents []. Notably, compounds incorporating these structures exhibited higher in vitro antiproliferative activity against the MCF-7 human breast cancer cell line than doxorubicin [].
Q4: What is the role of molecular docking studies in understanding the activity of N,N-Dimethylbenzenesulfonamide derivatives?
A4: Molecular docking simulations help understand how N,N-Dimethylbenzenesulfonamide derivatives interact with potential biological targets. For instance, docking studies have been employed to assess the binding mode of synthesized sulfonamides with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in certain cancer cells []. These insights can guide the design of more potent and selective antiproliferative agents.
Q5: How does the presence of a hydroxyl group influence the hydrolysis of N,N-Dimethylbenzenesulfonamide derivatives?
A5: Studies have shown that a neighboring hydroxyl group can significantly impact the hydrolysis rate of N,N-Dimethylbenzenesulfonamide derivatives. Specifically, the hydroxyl group participates in intramolecular nucleophilic catalysis during both acid-catalyzed and base-catalyzed hydrolysis of o-(1-hydroxyalkyl)-N,N-dimethylbenzenesulfonamides [, ]. This effect highlights the importance of neighboring group participation in influencing the reactivity of sulfonamide derivatives.
Q6: Can N,N-Dimethylbenzenesulfonamide be used to synthesize heterocyclic compounds?
A6: Yes, N,N-Dimethylbenzenesulfonamide derivatives can be employed in the synthesis of various heterocyclic systems. For instance, 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide acts as a key intermediate in synthesizing enaminone conjugates with potential biological activity [].
Q7: Are there analytical methods for detecting and quantifying N,N-Dimethylbenzenesulfonamide and its derivatives?
A7: Yes, various analytical techniques can be employed to characterize and quantify N,N-Dimethylbenzenesulfonamide and its derivatives. Common methods include elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry [, ]. For instance, enzymatic determination using papain inhibition has been explored for dichlofluanid, a specific N,N-Dimethylbenzenesulfonamide derivative [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

